R 112 (pharMaceutical)
Overview
Description
Scientific Research Applications
Drug Discovery and Development
The journey of drug discovery and development is complex, driven by advancements in chemistry, pharmacology, and clinical sciences, alongside the contributions from molecular biology and genomic sciences. These disciplines have enriched the pharmaceutical armamentarium with recombinant proteins and monoclonal antibodies, highlighting the significant impact of genomic sciences on identifying therapeutic targets for future medicines (Drews, 2000).
ADMET Evaluation
Rapid evaluation of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for minimizing failures in drug discovery. ADMETlab, a web-based platform, facilitates systematic ADMET evaluation, supporting drug-likeness analysis, predictions of ADMET endpoints, and prioritization of chemical structures, which can significantly enhance the drug discovery process (Dong et al., 2018).
R&D Productivity
Despite the expansion of plausible therapeutic targets, the pharmaceutical R&D landscape faces a productivity crisis, characterized by a significant investment yet a lack of corresponding new drug approvals. This challenge underscores the necessity for a strategic shift towards areas with unmet therapeutic needs and novel biological mechanisms (Pammolli et al., 2011).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of drugs is fundamental to their discovery and development. This knowledge facilitates the creation of more effective and safer therapeutic agents by optimizing drug properties and predicting potential interactions (Lin & Lu, 1997).
Innovation in Pharmaceutical R&D
Innovation is pivotal for sustaining the productivity of pharmaceutical R&D. A five-dimensional framework proposed by AstraZeneca emphasizes the importance of targeting the right patient, tissue, safety profiles, and commercial potential, along with fostering a culture that encourages effective decision-making based on these technical determinants (Cook et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGTSHBQZEFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R 112 (pharMaceutical) | |
CAS RN |
575474-82-7 | |
Record name | R-112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.